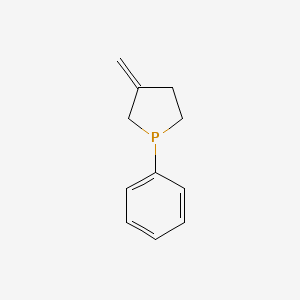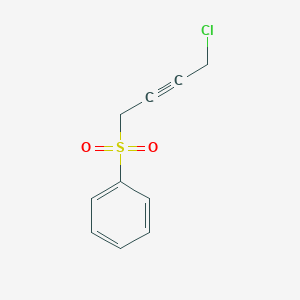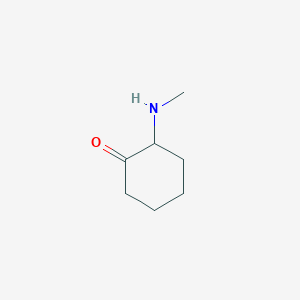
Cyclohexanone, 2-(methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)cyclohexan-1-one is a chemical compound that has garnered significant attention due to its diverse applications in various fields, including medicine, chemistry, and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)cyclohexan-1-one typically involves multiple steps. One common method starts with cyclohexanone, which reacts with 2-chlorophenyl magnesium bromide to form an intermediate compound. This intermediate undergoes dehydration in the presence of an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to yield 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized using potassium permanganate to produce a hydroxy ketone intermediate. This intermediate is further reacted with methylamine, followed by a rearrangement of the obtained imine at elevated temperatures to finally produce 2-(methylamino)cyclohexan-1-one .
Industrial Production Methods
Industrial production methods for 2-(methylamino)cyclohexan-1-one often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of toxic reagents and harsh conditions. For instance, the use of non-toxic bromine alternatives and safer dehydration agents are preferred in industrial settings .
化学反应分析
Types of Reactions
2-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates, such as hydroxy ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, methylamine for imination, and various Grignard reagents for forming intermediates. Reaction conditions often involve controlled temperatures and the use of acidic or basic catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxy ketones, imines, and substituted cyclohexanones. These products are often characterized using techniques such as NMR and IR spectroscopy to confirm their structures .
科学研究应用
2-(Methylamino)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has applications in the development of anesthetics and antidepressants.
作用机制
The mechanism of action of 2-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, ketamine, a derivative of this compound, acts as an antagonist at NMDA (N-methyl-D-aspartate) receptors. This interaction is believed to underlie its anesthetic and antidepressant effects. The compound’s ability to modulate neurotransmitter systems, including glutamate and monoamines, contributes to its diverse pharmacological effects .
相似化合物的比较
2-(Methylamino)cyclohexan-1-one can be compared with other similar compounds, such as:
2-(2-chlorophenyl)-2-(methylamino)-cyclohexan-1-one (Ketamine): Known for its anesthetic and antidepressant properties.
2-(2-fluorophenyl)-2-(methylamino)-cyclohexan-1-one (2-FDCK): A fluorinated analog of ketamine with similar dissociative effects.
2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one:
These compounds share structural similarities but differ in their pharmacological profiles and specific applications, highlighting the uniqueness of 2-(methylamino)cyclohexan-1-one in various contexts.
属性
IUPAC Name |
2-(methylamino)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(6)9/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRVGSVNXASAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398710 |
Source


|
| Record name | Cyclohexanone, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53121-35-0 |
Source


|
| Record name | Cyclohexanone, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)


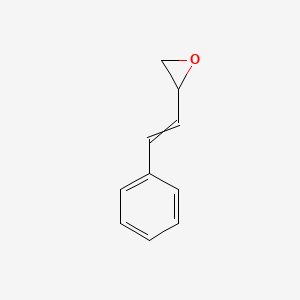
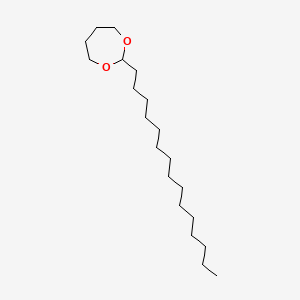
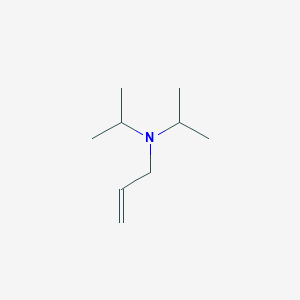
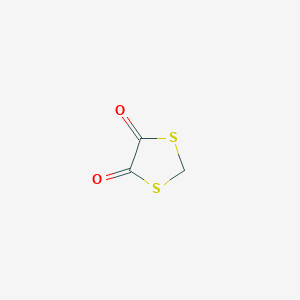
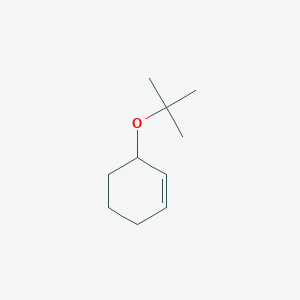
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
